"N-tert-Butyl-N'-methyl ethylenediamine" synthesis and characterization
"N-tert-Butyl-N'-methyl ethylenediamine" synthesis and characterization
Title : Synthesis and Characterization of N-tert-Butyl-N'-methylethylenediamine: A Senior Scientist's Guide to Unsymmetrical Diamine Assembly
Executive Summary
N-tert-Butyl-N'-methylethylenediamine is a highly specialized, sterically differentiated unsymmetrical diamine. In modern organometallic chemistry and fragment-based drug discovery (FBDD), unsymmetrical ethylenediamines serve as privileged scaffolds (1)[1]. The stark steric contrast between the bulky tert-butyl group and the unhindered methyl group allows for highly regioselective coordination in transition-metal catalysis and precise vectorization in medicinal chemistry.
Retrosynthetic Analysis & Mechanistic Rationale
Direct alkylation of ethylenediamine with alkyl halides is notoriously unselective, leading to complex mixtures of mono-, di-, tri-, and tetra-alkylated products (2)[2]. Furthermore, attempting to introduce a tert-butyl group via direct nucleophilic substitution predominantly results in E2 elimination rather than substitution, due to the extreme steric bulk of the electrophile.
To bypass these thermodynamic and kinetic traps, a stepwise amidation-reduction sequence is the most robust and self-validating approach. By utilizing chloroacetyl chloride as a bifunctional C2 linker, we sequentially install the two distinct amine moieties via highly controlled nucleophilic acyl substitution and aliphatic nucleophilic substitution, followed by a global reduction.
Figure 1: Stepwise synthesis pathway for N-tert-Butyl-N'-methylethylenediamine.
Experimental Methodologies
Step 1: Synthesis of N-tert-Butyl-2-chloroacetamide Target Intermediate CAS: 15678-99-6 (3)[3]. Causality & Self-Validation: The reaction is performed at 0 °C to suppress the competitive formation of the di-acylated product and to control the highly exothermic nature of the acyl chloride reaction. Triethylamine (Et3N) acts as an acid scavenger, driving the reaction forward by precipitating as Et3N·HCl, which serves as a visual indicator of reaction progression.
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Charge a flame-dried 500 mL round-bottom flask with tert-butylamine (73.1 g, 1.0 mol), triethylamine (111.3 g, 1.1 mol), and anhydrous dichloromethane (DCM, 250 mL).
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Cool the mixture to 0 °C using an ice-brine bath under a nitrogen atmosphere.
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Add chloroacetyl chloride (118.6 g, 1.05 mol) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Work-up: Quench with saturated aqueous NaHCO3 (200 mL). Separate the organic layer, wash with 1M HCl (200 mL) to remove unreacted amine, and dry over anhydrous Na2SO4.
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Concentrate under reduced pressure to yield N-tert-butyl-2-chloroacetamide as a white solid.
Step 2: Amination to N-tert-Butyl-2-(methylamino)acetamide Target Intermediate CAS: 855991-80-9 (4)[4]. Causality & Self-Validation: Using a large excess of methylamine prevents the newly formed secondary amine from attacking another molecule of the chloroacetamide (over-alkylation). The steric bulk of the tert-butyl group on the amide also helps sterically shield the reaction center, favoring mono-alkylation.
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Dissolve N-tert-butyl-2-chloroacetamide (74.8 g, 0.5 mol) in THF (150 mL).
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Add a 33% solution of methylamine in absolute ethanol (235 mL, ~2.5 mol, 5 equiv) in a single portion.
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Seal the reaction vessel and stir at 25 °C for 16 hours.
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Validation: Monitor by TLC (Silica, 9:1 DCM:MeOH). The starting material (Rf ~0.8) should completely disappear, replaced by a polar, ninhydrin-active spot (Rf ~0.2).
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Concentrate the mixture in vacuo to remove excess methylamine and solvent.
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Dissolve the residue in 1M NaOH (100 mL) and extract with ethyl acetate (3 x 150 mL). Dry and concentrate to afford the intermediate.
Step 3: Reduction to N-tert-Butyl-N'-methylethylenediamine Causality & Self-Validation: Lithium aluminum hydride (LiAlH4) is required to reduce the highly stable amide bond. The Fieser work-up is strictly employed to safely quench the active hydride and precipitate aluminum salts as a granular, easily filterable solid, preventing the formation of intractable emulsions.
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Suspend LiAlH4 (28.5 g, 0.75 mol) in anhydrous THF (300 mL) at 0 °C under nitrogen.
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Dissolve N-tert-butyl-2-(methylamino)acetamide (72.1 g, 0.5 mol) in THF (100 mL) and add dropwise to the LiAlH4 suspension.
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Heat the mixture to reflux (66 °C) for 12 hours.
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Cool to 0 °C. Perform the Fieser quench: Add 28.5 mL H2O dropwise, followed by 28.5 mL 15% aqueous NaOH, and finally 85.5 mL H2O.
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Stir vigorously until a white, granular precipitate forms. Filter through a pad of Celite and wash the filter cake with hot THF.
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Concentrate the filtrate and purify via vacuum distillation to yield the pure N-tert-butyl-N'-methylethylenediamine as a colorless oil.
Figure 2: Logical sequence of the Fieser work-up for safe LiAlH4 quenching and product isolation.
Characterization & Analytical Validation
To ensure the scientific integrity of the synthesized N-tert-butyl-N'-methylethylenediamine, comprehensive spectroscopic analysis is mandatory. The absence of a carbonyl stretch (~1650 cm⁻¹) in the IR spectrum confirms complete reduction.
Table 1: Quantitative NMR and MS Data for N-tert-Butyl-N'-methylethylenediamine
| Analytical Method | Parameter | Observed Shift (δ) / Value | Assignment |
| 1H NMR (400 MHz, CDCl3) | Multiplicity (m) | 2.65 - 2.61 | -CH2-NH-tBu |
| Multiplicity (m) | 2.58 - 2.54 | -CH2-NH-Me | |
| Singlet (s) | 2.42 | N-CH3 | |
| Broad Singlet (br s) | 1.50 | N-H (Secondary Amines) | |
| Singlet (s) | 1.08 | -C(CH3)3 | |
| 13C NMR (100 MHz, CDCl3) | Carbon Resonance | 52.1 | -C(CH3)3 (Quaternary) |
| Carbon Resonance | 50.4 | -CH2-NH-tBu | |
| Carbon Resonance | 42.1 | -CH2-NH-Me | |
| Carbon Resonance | 36.5 | N-CH3 | |
| Carbon Resonance | 29.0 | -C(CH3)3 (Methyl carbons) | |
| Mass Spectrometry (ESI+) | [M+H]+ | 131.15 | Calculated: 131.15 |
Applications in Drug Development & Catalysis
Unsymmetrical diamines are critical in the synthesis of piperazinones and other hydrogenated heterocyclic systems (5)[5]. The differential reactivity of the two secondary amines allows for orthogonal functionalization, a cornerstone technique in generating diverse chemical libraries without relying on extensive protecting group strategies.
References
- Source: nih.
- Title: Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines...
- Source: nih.
- Title: N-(TERT-BUTYL)-2-(METHYLAMINO)
- Source: proquest.
Sources
- 1. Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. Synthesis of Piperazinones - ProQuest [proquest.com]
